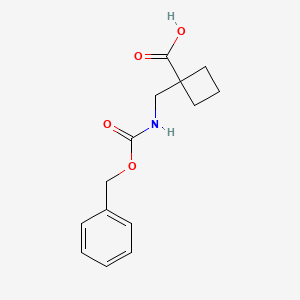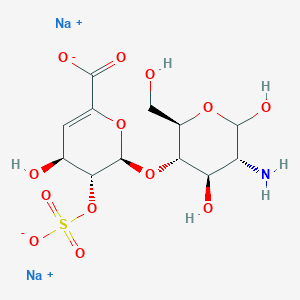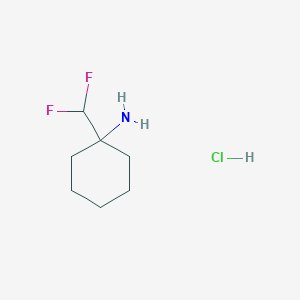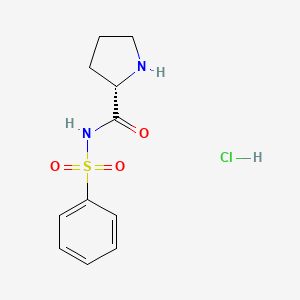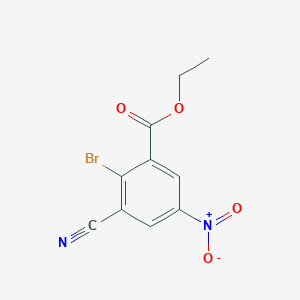
2-(4-Fluorobenzoyl)pyridin-3-amine
Übersicht
Beschreibung
2-(4-Fluorobenzoyl)pyridin-3-amine is a chemical compound with the molecular formula C12H9FN2O and a molecular weight of 216.21 g/mol. It is also known by its IUPAC name (3-aminopyridin-2-yl)(4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorobenzoyl)pyridin-3-amine is 1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2 .Physical And Chemical Properties Analysis
2-(4-Fluorobenzoyl)pyridin-3-amine is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
2-(4-Fluorobenzoyl)pyridin-3-amine, through a complex synthesis process, has been linked to compounds with antimicrobial activities. In a study by Bayrak et al. (2009), new compounds were synthesized starting from isonicotinic acid hydrazide, eventually leading to the creation of substances with significant antimicrobial properties.
Synthesis and Structure Characterization
The compound plays a role in the synthesis of new pyridine amide derivatives, as detailed by Kwiatek et al. (2017). These derivatives are obtained through a synthesis process involving pyridine-2-carboxylic acid and pyridine-4-carboxylic acid chlorides, leading to new compounds analyzed through various spectroscopic techniques.
Large-Scale Synthesis in Antibacterial Research
In the field of antibacterial research, the compound has been utilized in the synthesis of novel oxazolidinone antibacterial candidates. Yang et al. (2014) developed an environmentally friendly route for the large-scale preparation of these antibacterial candidates, highlighting the compound's significance in producing new pharmaceutical agents.
Dopamine Receptor Ligand Research
Research conducted by Fang-wei (2013) involved synthesizing a derivative of 2-(4-Fluorobenzoyl)pyridin-3-amine that demonstrated potential as a dopamine D4 receptor ligand. This research contributes to the understanding of neurological receptor activity and drug development.
Peptidomimetics Development
The compound also finds application in the development of peptidomimetics, as explored by Saitton et al. (2004). The synthesis of 2,3,4-substituted pyridine derivatives as scaffolds in peptidomimetics development offers insights into this complex field of medicinal chemistry.
Anti-Cancer Activity
In cancer research, derivatives of 2-(4-Fluorobenzoyl)pyridin-3-amine have shown anti-cancer activity, particularly against lung cancer. A study by Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyrans that exhibited anti-cancer activity at low concentrations.
Coordination Chemistry
The compound has been used in coordination chemistry, particularly in forming complexes with metals. Zhu et al. (2003) synthesized a cadmium complex using 2-(4-Fluorobenzoyl)pyridin-3-amine, contributing to the study of metal-organic frameworks and coordination compounds.
Synthesis of Fluorescent Probes
The compound has been instrumental in the synthesis of fluorescent probes for iron ions, as demonstrated by Wei (2012). These probes, derived from 2-(4-Fluorobenzoyl)pyridin-3-amine, show high selectivity and sensitivity for iron ions, proving useful in analytical chemistry.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-aminopyridin-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIDUKPJKDKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




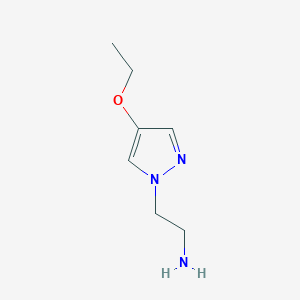
![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
